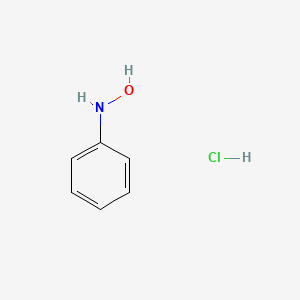

N-phenyl hydroxylamine hydrochloride

CAS No.:

Cat. No.: VC1895637

Molecular Formula: C6H8ClNO

Molecular Weight: 145.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H8ClNO |

|---|---|

| Molecular Weight | 145.59 g/mol |

| IUPAC Name | N-phenylhydroxylamine;hydrochloride |

| Standard InChI | InChI=1S/C6H7NO.ClH/c8-7-6-4-2-1-3-5-6;/h1-5,7-8H;1H |

| Standard InChI Key | GRMAAWAXJPMSLR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)NO.Cl |

Introduction

Chemical Structure and Properties

Structure of N-Phenylhydroxylamine

N-phenylhydroxylamine consists of a phenyl group attached to a nitrogen atom that also bears a hydroxyl group. This structural configuration makes it distinct from O-phenylhydroxylamine, where the bonding arrangement differs . The parent compound has a molecular formula of C₆H₇NO and a molecular weight of 109.13 g/mol .

Physical Properties of N-Phenylhydroxylamine

The parent compound N-phenylhydroxylamine has well-documented physical properties that provide a baseline for understanding its hydrochloride salt:

Table 1: Physical Properties of N-Phenylhydroxylamine

| Property | Predicted Value/Characteristic | Scientific Basis |

|---|---|---|

| Molecular Formula | C₆H₇NO·HCl | Addition of HCl to parent compound |

| Molecular Weight | Approximately 145.59 g/mol | Sum of parent compound (109.13) and HCl (36.46) |

| Appearance | Likely crystalline solid | Typical for hydrochloride salts |

| Water Solubility | Enhanced compared to parent compound | Ionic character increases aqueous solubility |

| Stability | Potentially greater than parent compound | Protonation of nitrogen reduces reactivity |

| Melting Point | Different from parent compound | Different crystal lattice energies |

Synthesis Methods

Synthesis of the Parent Compound

N-phenylhydroxylamine can be prepared through several methods:

-

Reduction of nitrobenzene with zinc in the presence of NH₄Cl

-

Transfer hydrogenation of nitrobenzene using hydrazine as an H₂ source over a rhodium catalyst

Chemical Reactivity

Reactivity of N-Phenylhydroxylamine

The parent compound exhibits several characteristic reactions that may be modified in the hydrochloride salt form:

-

Bamberger rearrangement: N-phenylhydroxylamine rearranges to 4-aminophenol when heated in the presence of strong acids

-

Condensation with aldehydes to form nitrones, such as the reaction with benzaldehyde:

C₆H₅NHOH + C₆H₅CHO → C₆H₅N(O)=CHC₆H₅ + H₂O -

Reaction with NO⁺ sources to form cupferron:

C₆H₅NHOH + C₄H₉ONO + NH₃ → NH₄[C₆H₅N(O)NO] + C₄H₉OH

Predicted Reactivity of the Hydrochloride Salt

The hydrochloride salt form would likely modify the reactivity profile:

-

The protonated nitrogen would exhibit decreased nucleophilicity

-

The Bamberger rearrangement might be facilitated due to the acidic environment

-

Reactions requiring the free nitrogen lone pair might necessitate prior neutralization

-

Enhanced water solubility could enable reactions in aqueous media

Comparison with O-Phenylhydroxylamine Hydrochloride

O-phenylhydroxylamine hydrochloride is structurally distinct from N-phenyl hydroxylamine hydrochloride, with the hydroxylamine group bonded differently. Its synthesis involves:

-

Reaction of sodium hydride with phenol in dimethylformamide

-

Subsequent reaction with 2,4-dinitrophenoxy amine

-

Treatment with hydrogen chloride gas

This process has achieved yields of approximately 40.6% with a purity of 97.3% . The synthesis method for O-phenylhydroxylamine hydrochloride provides insights into potential approaches for preparing N-phenyl hydroxylamine hydrochloride, particularly the salt formation step using dry hydrogen chloride gas.

Applications and Research Significance

Research Significance

The hydrochloride salt form offers several potential advantages:

-

Enhanced stability for long-term storage and handling

-

Improved solubility in aqueous media

-

More controlled reactivity profile

-

Potentially easier handling as a solid compared to the free base

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume